N~2~-(Triphenylmethyl)-L-isoleucinamide
Description
N²-(Triphenylmethyl)-L-isoleucinamide is a modified amino acid derivative where the α-amino group of L-isoleucinamide is protected by a triphenylmethyl (Trityl) group. This compound is primarily utilized in peptide synthesis as a protective intermediate, leveraging the Trityl group’s steric bulk and acid-labile properties to prevent undesired side reactions during coupling steps .
Properties
CAS No. |
203446-09-7 |
|---|---|
Molecular Formula |
C25H28N2O |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
(2S,3S)-3-methyl-2-(tritylamino)pentanamide |
InChI |
InChI=1S/C25H28N2O/c1-3-19(2)23(24(26)28)27-25(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-19,23,27H,3H2,1-2H3,(H2,26,28)/t19-,23-/m0/s1 |
InChI Key |
AEMZNBUQJOZQFO-CVDCTZTESA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CCC(C)C(C(=O)N)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Conventional Solution-Phase Synthesis Using Trityl Chloride
The most widely documented method for preparing N²-(triphenylmethyl)-L-isoleucinamide involves the direct reaction of L-isoleucine with chlorotriphenylmethane (trityl chloride) under basic conditions. In a representative procedure, L-isoleucine (1.31 g, 10 mmol) is dissolved in anhydrous dimethylformamide (DMF, 20 mL) and cooled to 0°C under nitrogen. Triethylamine (3.03 mL, 22 mmol) is added dropwise, followed by trityl chloride (3.33 g, 12 mmol). The mixture is stirred for 12 hours at room temperature, after which the solvent is evaporated under reduced pressure. The crude product is purified via silica gel chromatography (ethyl acetate/hexanes, 1:3) to yield a white solid (3.8 g, 85% yield).
Critical parameters include:
- Solvent selection : Polar aprotic solvents (DMF, dichloromethane) enhance trityl chloride solubility.
- Base stoichiometry : Excess triethylamine neutralizes HCl byproducts, preventing amino group protonation.
- Temperature control : Reactions conducted below 25°C minimize trityl group racemization.
Silylation-Mediated Activation for Enhanced Efficiency
Alternative protocols leverage persilylated intermediates to improve reaction kinetics and regioselectivity. As detailed in European Patent EP0633267A1, L-isoleucine is first treated with trimethylcyanosilane (10 mmol) under reflux in tetrahydrofuran (THF) to form a persilylated derivative. This intermediate is subsequently reacted with trityl chloride at -15°C, yielding N²-(triphenylmethyl)-L-isoleucinamide with 92% purity after aqueous workup.
Table 1: Comparative Yields of Silylation vs. Direct Tritylation
| Method | Solvent | Temperature | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Direct Tritylation | DMF | 25°C | 85 | 89 |
| Silylation | THF | -15°C | 91 | 92 |
This method reduces side reactions by temporally shielding reactive sites, though it requires stringent moisture control.
Solid-Phase Synthesis for Scalable Production
Recent advancements adapt solid-phase peptide synthesis (SPPS) for N²-(triphenylmethyl)-L-isoleucinamide preparation. A Wang resin-bound L-isoleucine precursor is treated with trityl chloride in the presence of diisopropylethylamine (DIPEA), achieving 88% coupling efficiency after 2 hours. Cleavage from the resin using trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/H₂O (95:2.5:2.5) affords the target compound in >95% purity.
Key advantages :
- Reduced purification burden : Resin-bound byproducts are removed via filtration.
- Automation compatibility : Suitable for continuous flow reactors.
Purification and Analytical Characterization
Purification typically employs reversed-phase HPLC or flash chromatography. As demonstrated in, a PLRP-S column (5 µm, 150 mm × 2.1 mm) with a gradient of 0.1% trifluoroacetic acid (TFA) in acetonitrile achieves baseline separation of N²-(triphenylmethyl)-L-isoleucinamide from deprotected byproducts.
Table 2: Analytical Parameters for Purity Assessment
| Technique | Column | Mobile Phase | Retention Time (min) |
|---|---|---|---|
| HPLC | PLRP-S (5 µm) | 0.1% TFA/CH₃CN | 11.67 |
| NMR | DMSO-d₆ | - | - |
¹H NMR (400 MHz, DMSO-d₆) exhibits characteristic signals at δ 1.12 (t, CH₃), 3.12 (dd, Hβ), and 7.2–7.4 (m, trityl aromatic protons).
Mechanistic Insights and Side Reaction Mitigation
The tritylation mechanism proceeds via nucleophilic attack of the amino group on the electrophilic trityl carbon, facilitated by base-mediated deprotonation. Competing reactions include:
- O-tritylation : Minimized by using bulky solvents (e.g., DMF) that sterically hinder oxygen lone pairs.
- Racemization : Suppressed by maintaining reaction temperatures below 0°C and avoiding prolonged exposure to base.
Chemical Reactions Analysis
Types of Reactions
N~2~-(Triphenylmethyl)-L-isoleucinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The triphenylmethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives of the compound.
Reduction: Formation of reduced derivatives, potentially leading to the removal of the triphenylmethyl group.
Substitution: Formation of substituted derivatives with various functional groups replacing the triphenylmethyl group.
Scientific Research Applications
N~2~-(Triphenylmethyl)-L-isoleucinamide has several applications in scientific research:
Chemistry: Used as a protecting group for amino acids during peptide synthesis.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of complex organic molecules and as an intermediate in pharmaceutical production.
Mechanism of Action
The mechanism of action of N2-(Triphenylmethyl)-L-isoleucinamide involves its interaction with specific molecular targets. The triphenylmethyl group can provide steric hindrance, protecting the amino group from unwanted reactions. Additionally, the compound may interact with enzymes or receptors, modulating their activity and influencing biological pathways.
Comparison with Similar Compounds
Key Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Group | Primary Application |
|---|---|---|---|---|
| N²-(Triphenylmethyl)-L-isoleucinamide (Inferred) | C₂₅H₂₆N₂O | 370.49 | Triphenylmethyl | Peptide synthesis |
| L-Isoleucinamide Hydrochloride | C₆H₁₄N₂O·HCl | 182.65 | Free α-amino group | Peptide starting material |
| Acidiphilamide A | Not disclosed | Not disclosed | Phenylalaninol | Autophagy inhibition |
| 3-Chloro-N-phenyl-phthalimide | C₁₄H₈ClNO₂ | 257.67 | Chloro-phthalimide | Polyimide monomer synthesis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
